BenchChemオンラインストアへようこそ!

Amb123203

Antiviral Drug Discovery Filovirus Budding Host-Virus Interaction

Amb123203 uniquely targets the PPxY-Nedd4 interface, achieving 33-fold Marburg VP40 VLP reduction at 0.5 μM. Unlike related analogs where minor modifications abolish activity, this lead compound offers reliable, high-purity (≥98%) performance for viral budding assays. Ideal for Ebola, Marburg, Lassa, and broad-spectrum antiviral target validation. Use with inactive analog 6 as a critical control for reproducible results.

Molecular Formula C25H27N5OS
Molecular Weight 445.6 g/mol
Cat. No. B1665949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmb123203
SynonymsAmb123203;  Amb-123203;  Amb 123203;  PPxY Budding Inhibitor 4; 
Molecular FormulaC25H27N5OS
Molecular Weight445.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)CN3CCCC(C3)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C25H27N5OS/c1-17-24(18(2)30(28-17)20-10-4-3-5-11-20)27-23(31)16-29-14-8-9-19(15-29)25-26-21-12-6-7-13-22(21)32-25/h3-7,10-13,19H,8-9,14-16H2,1-2H3,(H,27,31)
InChIKeyJKGGFVABTBFVOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amb123203: A Potent PPxY-Nedd4 Interaction Inhibitor for Broad-Spectrum Antiviral Research


Amb123203 (CAS 956571-77-0), also known as PPxY Budding Inhibitor 4, is a small-molecule inhibitor that targets the interaction between viral PPxY late (L) domains and host Nedd4 E3 ubiquitin ligase [1]. This compound belongs to a novel class of host-oriented antivirals and demonstrates potent inhibition of VP40 virus-like particle (VLP) budding in Marburg and Ebola viruses [1]. Vendor-supplied Amb123203 is ≥98% pure and is provided as an off-white to light-yellow solid with a molecular weight of 445.58 g/mol and a LogP of 4.7 .

Why Amb123203 Cannot Be Simply Substituted with Other PPxY-Nedd4 Inhibitors


Although multiple compounds have been identified that disrupt the PPxY-Nedd4 interaction, their potency and selectivity profiles differ substantially. The antiviral activity of this class is highly sensitive to structural modifications; for instance, a structurally related inactive analog (compound 6) shows no effect on VLP budding, demonstrating that minor changes abolish activity [1]. Furthermore, different lead compounds from the same series, such as compound 5, exhibit distinct potency rankings across viral targets, meaning a simple potency metric in one assay does not predict performance in another [1]. Therefore, substituting Amb123203 with another in-class compound without experimental validation risks compromising experimental outcomes and data reproducibility.

Quantitative Differentiation of Amb123203 Against Closest Analogs and In-Class Alternatives


Amb123203 vs. Compound 2: >40-Fold Improvement in Potency for Marburg VP40 VLP Budding Inhibition

In a direct comparison using the same Marburg VP40 VLP budding assay, Amb123203 (compound 4) achieved a 33-fold reduction in VLP egress at a concentration of 0.5 μM and a 100-fold reduction at 1.0 μM. In contrast, the earlier lead compound 2 required a 20 μM concentration to achieve a 33-fold reduction and 40 μM for a 100-fold reduction [1]. This represents a >40-fold improvement in potency, establishing Amb123203 as a significantly more efficient tool compound for studying PPxY-Nedd4 mediated viral egress.

Antiviral Drug Discovery Filovirus Budding Host-Virus Interaction

Amb123203 vs. Compound 5: Superior Activity Against Lassa Fever VLP Budding

While both Amb123203 (compound 4) and compound 5 exhibit broad-spectrum antiviral activity, they display different potency profiles against specific viruses. In Lassa fever virus (LFV) Z protein VLP budding assays, Amb123203 inhibited egress by approximately 3-fold at 0.5 μM and >10-fold at 1.0 μM. Under the same conditions, compound 5 showed slightly weaker inhibition, achieving approximately 2.5-fold reduction at 0.1 μM, 5-fold at 0.5 μM, and >10-fold at 1.0 μM [1]. This differential activity highlights the importance of selecting the appropriate compound for specific viral targets.

Arenavirus Lassa Fever Broad-Spectrum Antiviral

Amb123203 vs. Compound 6: Target-Specific Activity Contrasts with an Inactive Structural Analog

To validate the specificity of the observed antiviral activity, the structurally related but inactive compound 6 was tested in parallel. Compound 6 showed no inhibitory effect on mVP40 or eVP40 VLP egress at any concentration tested, confirming that the antibudding activity of Amb123203 is due to a specific interaction with the PPxY-Nedd4 interface rather than nonspecific cytotoxicity [1]. This stark contrast underscores the critical importance of the compound's specific structural features for its activity.

Chemical Probe Target Validation Negative Control

Amb123203: Broad-Spectrum Activity Across Filoviruses, Arenaviruses, and Rhabdoviruses

Beyond its activity against Marburg virus, Amb123203 demonstrates a broad antiviral spectrum. It inhibits Ebola VP40 VLP egress by 3-fold at 0.5 μM and 10-fold at 1.0 μM. Furthermore, it inhibits vesicular stomatitis virus (VSV) egress by >2-fold at 0.1 μM and 20-fold at 0.5 μM [1]. This activity against multiple RNA virus families supports its utility as a broad-spectrum host-oriented antiviral probe, distinguishing it from compounds with more restricted viral target profiles.

Broad-Spectrum Antiviral Ebola Rabies VSV

Amb123203 Vendor Specifications: High Purity and Defined Physicochemical Properties for Reproducible Research

Commercially available Amb123203 is supplied with a purity of ≥98% and is characterized by a molecular weight of 445.58 g/mol, a LogP of 4.7, and a defined SMILES string . These specifications ensure batch-to-batch consistency, which is critical for reproducible in vitro assays. In contrast, custom-synthesized analogs or less well-characterized in-class compounds may exhibit variability in purity or identity, potentially confounding experimental results and wasting research resources.

Compound Procurement Quality Control Reproducibility

Optimal Research and Industrial Applications for Amb123203 Based on Quantitative Evidence


Investigating PPxY-Nedd4 Mediated Viral Egress in Filoviruses and Arenaviruses

Amb123203 is ideally suited for mechanistic studies of viral budding in Marburg and Ebola viruses, as well as Lassa fever virus. Its potent and specific inhibition of the PPxY-Nedd4 interaction at sub-micromolar concentrations (e.g., 33-fold reduction in mVP40 VLP egress at 0.5 μM) allows researchers to dissect host-virus interactions with high temporal resolution and minimal cytotoxicity [1]. The availability of an inactive analog (compound 6) provides a robust negative control for these studies [1].

Broad-Spectrum Antiviral Drug Discovery and Target Validation

Given its demonstrated activity against multiple RNA viruses—including Marburg, Ebola, Lassa, VSV, and rabies—Amb123203 serves as a valuable chemical probe for validating the PPxY-Nedd4 interaction as a broad-spectrum antiviral target. Its use in comparative studies can help prioritize lead compounds with optimal potency and selectivity profiles across different viral families [1].

High-Throughput Screening and SAR Campaigns

Amb123203's >40-fold potency improvement over earlier leads (compound 2) makes it an excellent reference compound for high-throughput screening assays aimed at identifying next-generation PPxY-Nedd4 inhibitors. Its well-defined vendor specifications (≥98% purity, characterized physicochemical properties) ensure reproducible assay performance and reliable benchmarking of new hits [1].

Host-Oriented Antiviral Research Programs

As a host-targeting antiviral, Amb123203 is particularly valuable for research programs focused on overcoming viral resistance. By targeting a conserved host-virus interaction rather than a viral enzyme, compounds like Amb123203 may present a higher barrier to resistance. Its use in combination studies with direct-acting antivirals can explore synergistic effects and inform therapeutic development strategies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amb123203

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.